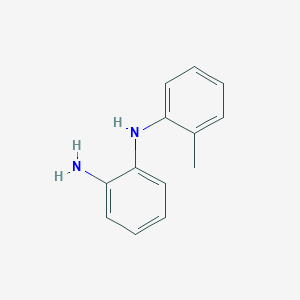![molecular formula C13H10Cl2O2S3 B2438817 4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 339019-17-9](/img/structure/B2438817.png)
4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide, commonly known as DCTD, is a synthetic organic compound with a wide range of applications in the field of scientific research. Its unique properties make it an attractive target for research and development. DCTD is a colorless to pale yellow crystalline solid that is soluble in organic solvents. It is an important tool for scientists who are looking for new ways to study and understand the structure and function of biological molecules.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-[(2,4-dichlorophenyl)sulfanyl]-3,4-dihydro-1λ~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione”, also known as “4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide” or “Bionet1_002988”.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Antifungal Properties
In addition to its antibacterial effects, Bionet1_002988 has demonstrated antifungal activity. It can inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a promising compound for treating fungal infections, particularly those resistant to conventional antifungal drugs .
Anticancer Potential
Studies have explored the anticancer properties of this compound, focusing on its ability to induce apoptosis in cancer cells. It has been found to target specific pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy. Its effectiveness has been observed in various cancer cell lines, including breast, lung, and colon cancers .
Anti-inflammatory Effects
Bionet1_002988 has been investigated for its anti-inflammatory properties. It can modulate the production of inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Applications
Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential as a treatment for these conditions .
Antioxidant Activity
The antioxidant properties of Bionet1_002988 have been studied extensively. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This makes it a valuable compound for developing supplements or drugs aimed at reducing oxidative damage in the body .
Enzyme Inhibition
This compound has been found to inhibit certain enzymes that are crucial for the survival and proliferation of pathogens. For example, it can inhibit proteases and kinases, which are essential for the life cycle of many viruses and bacteria. This property makes it a potential candidate for antiviral and antibacterial drug development .
Agricultural Applications
Beyond medical uses, Bionet1_002988 has potential applications in agriculture. It can be used as a pesticide or fungicide to protect crops from pests and diseases. Its effectiveness against a wide range of agricultural pathogens makes it a valuable tool for improving crop yields and reducing losses .
These diverse applications highlight the significant potential of Bionet1_002988 in various fields of scientific research and development.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2S3/c14-8-1-2-12(10(15)7-8)19-11-4-6-20(16,17)13-9(11)3-5-18-13/h1-3,5,7,11H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEHHNLBDPLXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SC3=C(C=C(C=C3)Cl)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



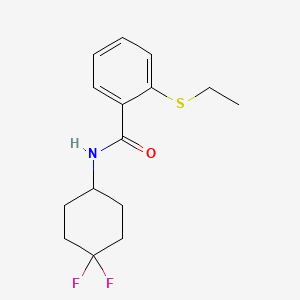

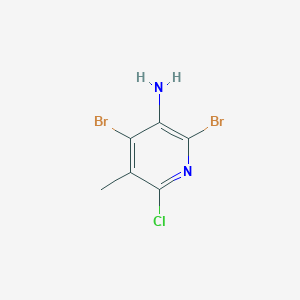
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide](/img/structure/B2438743.png)

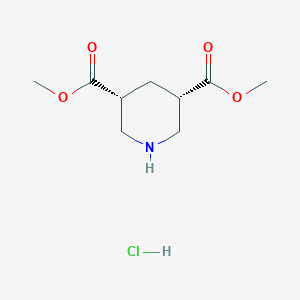
amine](/img/structure/B2438747.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2438752.png)
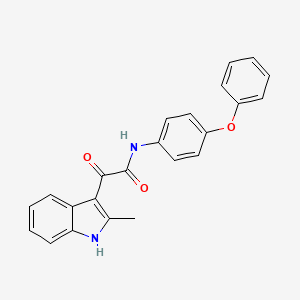
![Methyl triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2438755.png)
